molecular formula C10H11BrO3 B2873346 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid CAS No. 455887-97-5

2-(4-Bromo-2,6-dimethylphenoxy)acetic acid

Cat. No.: B2873346
CAS No.: 455887-97-5
M. Wt: 259.099
InChI Key: ADOYAWLBKFVKKZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and two methyl groups

Scientific Research Applications

2-(4-Bromo-2,6-dimethylphenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid typically involves the reaction of 4-bromo-2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, efficient mixing, and controlled temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dimethylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, resulting in the formation of 2-(2,6-dimethylphenoxy)acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 2-(2,6-dimethylphenoxy)acetic acid.

    Substitution: Formation of various substituted phenoxyacetic acid derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine substituent can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylphenoxy)acetic acid: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    4-Bromo-2,6-dimethylphenol: The precursor to 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid, used in its synthesis.

    Phenoxyacetic acid: The parent compound, with a simpler structure and different chemical properties.

Uniqueness

This compound is unique due to the presence of both bromine and methyl groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOYAWLBKFVKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60%, 437 mg, 10.9 mmol) in THF (10 mL) at rt, was added a solution of 4-bromo-2,6-dimethylphenol (1.00 g, 4.97 mmol) in THF (10 mL), over 5 min. The reddish suspension was stirred at rt for 10 min, then a solution of bromoacetic acid (691 mg, 4.97 mmol) in 5 mL THF was added. The suspension was stirred at rt for 20 h. The volatile solvent was evaporated in vacuo, then the mixture was diluted with 20 mL H2O. The pH was adjusted to 7 with 1N HCl, then the aqueous phase was extracted with Et2O (2×). The aqueous phase was acidified to pH=2 with 1N HCl, then was extracted with EtOAc (2×). The combined organic extract washed with brine, dried (Na2SO4) and concentrated to afford 1.10 g (85%) of 79A as a colorless solid. MS (ESI) m/z 259.0 (M+H)+.
Quantity
437 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
691 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
85%

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